4-(2,3,4-Trifluorophenyl)piperidine
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Overview
Description
4-(2,3,4-Trifluorophenyl)piperidine: is a chemical compound with the following structure:
C11H12F3N
It contains a piperidine ring substituted with a trifluorophenyl group. The compound’s systematic name is (3R)-3-AMINO-1-[3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-1,2,4-TRIAZOLO[4,3-A]PYRAZIN-7-YL]-4-(2,4,5-TRIFLUOROPHENYL)BUTAN-1-ONE .
Preparation Methods
Synthetic Routes: The synthetic routes for 4-(2,3,4-Trifluorophenyl)piperidine involve coupling reactions. One notable method is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using palladium catalysts. In this process, an organoboron reagent reacts with an organic halide or triflate to yield the desired product. Boron reagents, such as boronic acids and boronate esters, are commonly employed in this coupling reaction .
Industrial Production: Industrial production methods may vary, but the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Chemical Reactions Analysis
Reaction Types: 4-(2,3,4-Trifluorophenyl)piperidine can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Reactions with halogens (e.g., bromination or chlorination) or nucleophilic substitutions.
Major Products: The specific products depend on the reaction conditions and reagents used. For example, reduction may yield the corresponding piperidine derivative.
Scientific Research Applications
4-(2,3,4-Trifluorophenyl)piperidine finds applications in:
- Medicinal Chemistry : It may serve as a scaffold for drug development due to its unique properties.
- Biological Studies : Researchers explore its interactions with biological targets.
- Industry : It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism by which 4-(2,3,4-Trifluorophenyl)piperidine exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare it to related piperidine derivatives. Its trifluorophenyl substitution sets it apart from other piperidines.
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications.
Properties
Molecular Formula |
C11H12F3N |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
4-(2,3,4-trifluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-2-1-8(10(13)11(9)14)7-3-5-15-6-4-7/h1-2,7,15H,3-6H2 |
InChI Key |
QXHDMGCGERTXMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
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